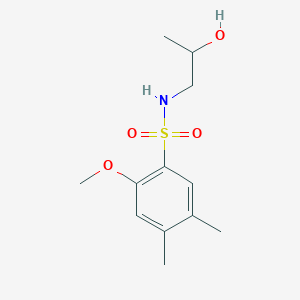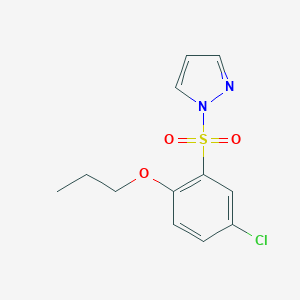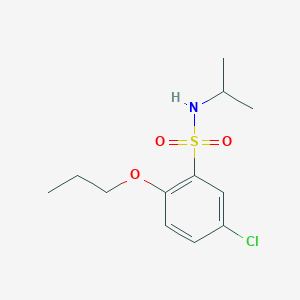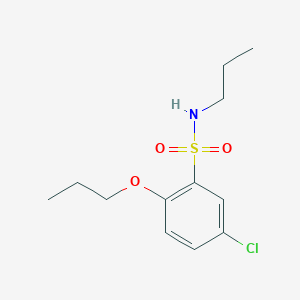
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as HPMBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been reported that N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can bind to metal ions and form stable complexes. This property has been exploited for the development of metal-based drugs. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been reported to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its high purity and yield. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is also stable under various conditions, making it suitable for use in different experimental setups. However, one of the limitations of using N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is its cost, which may limit its use in some research projects.
Orientations Futures
There are several future directions for the use of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in scientific research. One potential application is the development of metal-based drugs for the treatment of cancer. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can also be used as a fluorescent probe for the detection of metal ions in biological samples. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be used as a ligand for the development of novel metal complexes with potential therapeutic applications.
Conclusion:
In conclusion, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research. It has shown promising results in various applications, including the development of metal-based drugs and the detection of metal ions in biological samples. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties. Although there are some limitations to its use, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several potential future directions for scientific research.
Méthodes De Synthèse
The synthesis of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be achieved using different methods, including the reaction of 4,5-dimethyl-2-nitrophenol with 2-chloroethyl ethylene oxide, followed by the reaction with sodium methoxide and sulfanilamide. Another method involves the reaction of 4,5-dimethyl-2-nitrophenol with 2-chloroethyl ethylene oxide, followed by the reaction with sodium methoxide and N-(2-hydroxypropyl) sulfonamide. Both methods have been reported to yield N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in high purity and yield.
Applications De Recherche Scientifique
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been used as a pH indicator in biological systems. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been used as a ligand for the development of metal-based drugs for the treatment of cancer.
Propriétés
Nom du produit |
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H19NO4S |
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-8-5-11(17-4)12(6-9(8)2)18(15,16)13-7-10(3)14/h5-6,10,13-14H,7H2,1-4H3 |
Clé InChI |
GUPVTMUHGSBJMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)O)OC |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)






![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)


